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molecular formula C12H12N2O B8578650 N-(4-Cyano-3-methylphenyl)-2-methylprop-2-enamide CAS No. 658706-04-8

N-(4-Cyano-3-methylphenyl)-2-methylprop-2-enamide

Cat. No. B8578650
M. Wt: 200.24 g/mol
InChI Key: LSOAHJKQDZLLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390923B2

Procedure details

N-(4-Cyano-3-methylphenyl)-2-methylacrylamide was prepared as described in Example 1 starting from 4-amino-2-methylbenzonitrile and methacryloyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([CH3:10])[CH:3]=1.[C:11](Cl)(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:11](=[O:15])[C:12]([CH3:14])=[CH2:13])=[CH:3][C:4]=1[CH3:10])#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)NC(C(=C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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